molecular formula C₆H₆D₃NO₅ B1142522 N-Acetyl-L-aspartic Acid-d3 CAS No. 284665-15-2

N-Acetyl-L-aspartic Acid-d3

Cat. No. B1142522
CAS RN: 284665-15-2
M. Wt: 178.16
InChI Key:
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Description

N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a naturally occurring amino acid derivative that is commonly used in laboratory experiments. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. NAA-d3 has a wide range of applications in scientific research, from studying the mechanism of action of drugs to understanding the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Neurochemistry

“N-Acetyl-L-aspartic Acid” (NA-Asp) was first isolated from mammalian tissue . It is present in adult mammalian brain at a concentration of 5–6 μmol/g tissue . The values in nonmammalian species are variable, ranging from 1.1 μmol/g in reptilian brain to 5–8 μmol/g in fish brain . This suggests that NA-Asp plays a significant role in the neurochemistry of various species.

Developmental Biology

The concentration of NA-Asp in the brain of newborn rats or rabbits is one-fifth that of the adult, and adult levels are reached in 20 days . This indicates that NA-Asp may be involved in the developmental processes of these animals.

Comparative Anatomy

NA-Asp is undetectable in frog brain and in the central ganglia of invertebrates such as the lobster and horseshoe crab . This suggests that the presence and concentration of NA-Asp may be related to the complexity of the nervous system in different species.

Biochemistry

In other tissues, the level of NA-Asp is significantly lower; e.g., in the liver and kidney of the cat, values range from only 0.06 to 0.17 μmol/g tissue . This indicates that NA-Asp may have specific functions in the nervous system that are not required in other tissues.

Pharmaceutical Applications

N-Substituted L-aspartic acids are important chiral building blocks for pharmaceuticals and food additives . N-Acetyl-L-aspartic Acid can be used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Biocatalysis

N-Acetyl-L-aspartic Acid can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .

Mechanism of Action

Target of Action

N-Acetyl-L-aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .

Mode of Action

NAA-d3, like its parent compound NAA, is thought to interact with its targets through hydrogen bonding and salt bridges . The interaction studies involving steady-state fluorescence and molecular docking suggest that the hydrogen bonds and salt bridges of NAA can stabilize its targets . Particularly, the easily glycosylated residues, lysine and arginine, are involved in the interaction, which may prevent them from being modified during the glycosylation process .

Biochemical Pathways

NAA plays several roles in biochemical pathways. It serves as a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that naa contributes to energy production from the amino acid glutamate in neuronal mitochondria . Additionally, NAA has been found to have a strong inhibitory effect on the formation of Advanced Glycation End products (AGEs), demonstrating its anti-glycation properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-L-aspartic Acid-d3 can be achieved through a multi-step reaction pathway involving protection, activation, coupling, and deprotection reactions.", "Starting Materials": ["L-aspartic acid-d3", "acetic anhydride", "pyridine", "dicyclohexylcarbodiimide", "methanol", "hydrochloric acid"], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid-d3 by reaction with acetic anhydride and pyridine to form N-Acetyl-L-aspartic acid-d3.", "Step 2: Activation of the carboxylic acid group of N-Acetyl-L-aspartic acid-d3 with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 3: Coupling of the activated ester intermediate with L-aspartic acid-d3 in the presence of DCC and DMAP to form N-Acetyl-L-aspartic acid-d3-d3.", "Step 4: Deprotection of the N-acetyl group by treatment with hydrochloric acid in methanol to yield N-Acetyl-L-aspartic Acid-d3." ] }

CAS RN

284665-15-2

Product Name

N-Acetyl-L-aspartic Acid-d3

Molecular Formula

C₆H₆D₃NO₅

Molecular Weight

178.16

synonyms

Acetyl-L-aspartic Acid-d3;  Acetylaspartic Acid-d3;  L-N-Acetylaspartic Acid-d3;  N-Acetyl-L-aspartic Acid-d3;  N- Acetyl-S-aspartic Acid-d3;  N-Acetylaspartic Acid-d3_x000B_

Origin of Product

United States

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